molecular formula C22H22O6 B13998515 2,2',2''-Methanetriyltris(4-methoxyphenol) CAS No. 68643-30-1

2,2',2''-Methanetriyltris(4-methoxyphenol)

Katalognummer: B13998515
CAS-Nummer: 68643-30-1
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: GBTGXGSAOZATOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol is an organic compound belonging to the phenol class It is characterized by the presence of multiple hydroxyl and methoxy groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methoxybenzaldehyde and 4-methoxyphenol.

    Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 4-methoxyphenol in the presence of a suitable catalyst, such as an acid or base.

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Analyse Chemischer Reaktionen

Types of Reactions

2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For example, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

68643-30-1

Molekularformel

C22H22O6

Molekulargewicht

382.4 g/mol

IUPAC-Name

2-[bis(2-hydroxy-5-methoxyphenyl)methyl]-4-methoxyphenol

InChI

InChI=1S/C22H22O6/c1-26-13-4-7-19(23)16(10-13)22(17-11-14(27-2)5-8-20(17)24)18-12-15(28-3)6-9-21(18)25/h4-12,22-25H,1-3H3

InChI-Schlüssel

GBTGXGSAOZATOI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)O)C(C2=C(C=CC(=C2)OC)O)C3=C(C=CC(=C3)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.